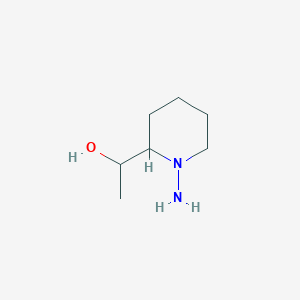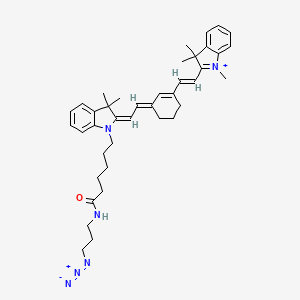
1-(1-Aminopiperidin-2-yl)ethan-1-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of 1-(1-Aminopiperidin-2-yl)ethan-1-ol is 144.21 g/mol. The InChI code for this compound is 1S/C7H16N2O.2ClH/c8-7-2-1-3-9 (6-7)4-5-10;;/h7,10H,1-6,8H2;2*1H .Physical And Chemical Properties Analysis
The physical form of 1-(1-Aminopiperidin-2-yl)ethan-1-ol is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Formation and Rearrangement of Ligands
- The activation of certain alcohols by metallic fragments followed by dehydration can produce cationic complexes that, through deprotonation and rearrangement, lead to neutral complexes with specific ligand types containing pyrrolidin-2-yl or similar rings. This process is significant for developing new materials and catalysts with unique properties (Puerta, Valerga, & Palacios, 2008).
Fluorescent Chemosensors
- Dimethylfuran tethered 2-aminopyridine-3-carbonitriles, derived from a one-pot reaction involving similar structural motifs, have been discovered as fluorescent chemosensors for detecting metal ions and picric acid in very low concentrations. This highlights the compound's application in environmental monitoring and safety (Shylaja et al., 2020).
Molecular Recognition and Synthesis
- The synthesis and recognition of pseudodistamine precursors, which include structures closely related to 1-(1-Aminopiperidin-2-yl)ethan-1-ol, are essential for drug development. Techniques like mass spectrometry are used for the identification and differentiation of isomers, crucial for synthesizing biologically active compounds (Mazur, Grishina, & Lebedev, 2017).
Carbonylation Reactions
- Carbonylative conditions applied to 1-(2-aminoaryl)-2-yn-1-ols, compounds structurally similar to 1-(1-Aminopiperidin-2-yl)ethan-1-ol, have been used to synthesize quinoline-3-carboxylic esters and indol-2-acetic esters. These reactions are pivotal in developing pharmaceuticals and organic materials (Gabriele et al., 2008).
Synthesis of Natural and Synthetic Analogs
- Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols, which are precursors for synthesizing natural and synthetic aminohydroxylated piperidine alkaloid analogs, demonstrate the compound's role in medicinal chemistry for drug synthesis and development (Grishina et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-aminopiperidin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-6(10)7-4-2-3-5-9(7)8/h6-7,10H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIJHKTVPPWTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Aminopiperidin-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)

![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)





![3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide](/img/structure/B1490799.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidine](/img/structure/B1490801.png)
![1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1490802.png)


